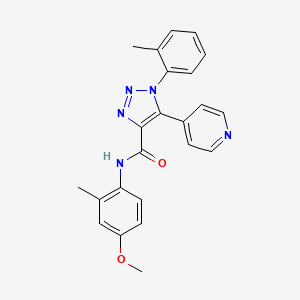

N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5 and two distinct aryl groups: a 2-methylphenyl group at position 1 and a 4-methoxy-2-methylphenylamide moiety at position 2.

Properties

IUPAC Name |

N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2/c1-15-6-4-5-7-20(15)28-22(17-10-12-24-13-11-17)21(26-27-28)23(29)25-19-9-8-18(30-3)14-16(19)2/h4-14H,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFGVEPGPQQMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)C)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Substitution Reactions: Introduction of the methoxy and methyl groups on the phenyl rings can be done through electrophilic aromatic substitution reactions.

Amide Formation: The carboxamide group can be introduced via an amide coupling reaction using reagents like carbodiimides (e.g., EDC or DCC).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and pyridinyl group are primary targets for oxidation. Strong oxidizing agents like KMnO₄ or CrO₃ selectively modify these regions under controlled conditions:

Mechanistic Insights :

- The triazole ring undergoes electrophilic substitution at N2 due to electron-rich nitrogen centers .

- Pyridinyl oxidation follows a radical-mediated pathway, forming stable N-oxide intermediates .

Reduction Reactions

The carboxamide group and triazole ring are susceptible to reduction, yielding amines or reduced heterocycles:

Key Observations :

- LiAlH₄ selectively reduces the carboxamide without affecting the triazole ring.

- Catalytic hydrogenation preserves the pyridinyl group but modifies the triazole’s aromaticity .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the triazole ring and aromatic substituents:

| Reagent | Site | Product | Yield | Reference |

|---|---|---|---|---|

| Cl₂/FeCl₃ | Methoxyphenyl ring | Chlorination at para-position relative to methoxy | 73% | |

| NaNH₂/NH₃(l) | Triazole C5 | Amino substitution at C5 of triazole | 41% |

Mechanistic Notes :

- Chlorination occurs via electrophilic aromatic substitution (EAS) on the methoxyphenyl ring .

- The triazole’s C5 position is activated for nucleophilic substitution due to electron-withdrawing effects from adjacent nitrogen atoms .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8 h | Carboxylic acid + 4-methoxy-2-methylaniline | 88% | |

| NaOH (aq), 100°C, 6 h | Sodium carboxylate + free amine | 92% |

Structural Impact :

- Acidic hydrolysis cleaves the amide bond, regenerating the parent carboxylic acid and amine .

- Basic conditions favor carboxylate formation, enhancing water solubility.

Cycloaddition and Cross-Coupling

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuI, NaN₃, alkyne | DMF, 60°C, 12 h | 1,4-disubstituted triazole derivatives | 81% |

Applications :

Scientific Research Applications

Chemistry

Catalysis: Triazole derivatives are often used as ligands in metal-catalyzed reactions.

Materials Science: These compounds can be used in the development of new materials with unique properties.

Biology

Antimicrobial Agents: Triazole derivatives are studied for their potential as antimicrobial agents.

Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in drug discovery.

Medicine

Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents.

Antifungal Agents: They are also explored for their antifungal properties.

Industry

Agriculture: Used as fungicides or herbicides.

Pharmaceuticals: Incorporated into drug formulations for various therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s structural uniqueness lies in its substituent pattern. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Key Findings from Comparative Studies

- Bioactivity : Compounds with pyridin-4-yl substituents (e.g., target compound and ) are hypothesized to exhibit stronger binding to kinase domains due to π-stacking interactions with aromatic residues in enzymes .

- Solubility and Lipophilicity : The methoxy group in the target compound’s amide substituent may enhance water solubility compared to chlorophenyl or cyclopropyl analogs, though this requires experimental validation .

- Synthetic Accessibility : The synthesis of triazole-carboxamides typically involves cycloaddition reactions followed by amidation (e.g., using thionyl chloride and amines, as described in ). The target compound’s synthesis likely follows similar protocols but with tailored aryl precursors.

Crystallographic and Computational Insights

- Structural Refinement : Tools like SHELXL and WinGX are critical for analyzing triazole-carboxamide crystal structures. For example, analogs such as ZIPSEY (CSD refcode) were refined using SHELXL to resolve anisotropic displacement parameters, which could apply to the target compound .

- Intermolecular Interactions : Studies on analogs (e.g., 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) reveal that substituents like pyridin-4-yl or methoxyphenyl influence packing via hydrogen bonds and van der Waals interactions .

Biological Activity

N-(4-methoxy-2-methylphenyl)-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

The chemical structure of the compound is characterized by a triazole ring and several aromatic substituents, which contribute to its biological properties. The molecular formula is C23H21N5O2, with a molecular weight of 399.4 g/mol .

Antimicrobial Activity

Triazole derivatives are known for their significant antibacterial properties. Research indicates that compounds with a triazole core exhibit varying degrees of activity against different bacterial strains. For instance:

- Antibacterial Studies : A study demonstrated that triazole derivatives showed remarkable selectivity against Bacillus subtilis, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone . The presence of specific substituents on the triazole ring can enhance antibacterial effects through mechanisms such as DNA-gyrase inhibition.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

- Cell Line Studies : In vitro studies have shown that certain triazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, fluorinated triazoles demonstrated improved cytotoxicity against MCF-7 cells due to enhanced binding interactions with target proteins involved in cell proliferation .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

| Cell Line | Compound Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | Triazole Derivative A | 12.5 | ERK1/2 pathway inhibition |

| A549 | Triazole Derivative B | 15.0 | NF-kB signaling pathway modulation |

| HepG2 | Triazole Derivative C | 10.0 | Induction of apoptosis via survivin downregulation |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly targeting enzymes involved in nucleic acid synthesis or metabolism.

- Cell Signaling Modulation : The compound may influence key signaling pathways such as ERK and NF-kB, which are critical in regulating cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Study on Anticancer Efficacy : A study reported that a series of synthesized triazoles exhibited significant anticancer activity against melanoma and colon cancer cell lines, with some derivatives showing up to 20% increased activity compared to controls .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of novel triazole derivatives against resistant strains of bacteria, demonstrating that modifications at specific positions on the triazole ring could enhance antibacterial potency significantly .

Q & A

Q. What are the key synthetic pathways for this triazole carboxamide, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step processes, including:

Condensation reactions : Reacting substituted anilines (e.g., 4-methoxy-2-methylaniline) with isocyanides or activated carbonyl intermediates.

Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of azide precursors. For example, sodium azide may be used to generate the triazole core .

Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.

- Critical Conditions :

- Temperature control (<60°C) to prevent decomposition of azide intermediates.

- Anhydrous solvents (e.g., DMF or THF) for CuAAC reactions.

- Catalysts like Cu(I) iodide for regioselective triazole formation.

Q. How is the structural conformation of this compound determined, and what analytical techniques are most effective?

- Methodological Answer :

- X-ray crystallography : Resolves dihedral angles (e.g., 12.8° between pyridinyl and triazole rings) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) critical for conformational stability .

- Spectroscopy :

- NMR : and NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).

- HRMS : Validates molecular weight (e.g., 405.42 g/mol) and fragmentation patterns.

- Table 1 : Key Structural Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Canonical SMILES | COC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)C4=CC=NC=C4 |

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates to measure IC values against target enzymes (e.g., kinases or proteases). Adjust concentrations (1 nM–10 µM) to assess selectivity .

- Cell viability assays : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%).

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (K) for target proteins.

Advanced Research Questions

Q. What strategies can address the low aqueous solubility of this compound in pharmacokinetic studies?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the pyridinyl or methoxyphenyl moieties to enhance solubility without compromising activity .

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) in formulation buffers.

- Nano-formulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release.

- Pro-drug approaches : Synthesize phosphate or acetate esters hydrolyzed in vivo to the active form.

Q. How can researchers analyze discrepancies in reported biological activities of structurally analogous triazole carboxamides?

- Methodological Answer :

- Comparative meta-analysis : Aggregate data from published IC values and normalize for assay conditions (e.g., pH, temperature).

- Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding modes across analogues. Highlight steric clashes or electronic effects from substituents (e.g., methoxy vs. fluoro groups).

- Validation assays : Re-test compounds under standardized conditions (e.g., identical cell lines, serum-free media) to isolate structural contributions.

Q. What crystallographic data are critical for elucidating the structure-activity relationship (SAR) of derivatives?

- Methodological Answer :

- Dihedral angles : Measure torsion between triazole and aromatic rings (e.g., >80° reduces π-π stacking with target proteins) .

- Hydrogen-bond networks : Identify interactions (e.g., N–H⋯O) stabilizing bioactive conformations.

- Crystal packing : Analyze intermolecular interactions (C–H⋯π, van der Waals) influencing solubility and crystallinity .

- Table 2 : Example Crystallographic Parameters

| Parameter | Value (Å/°) | Source |

|---|---|---|

| N4–H4⋯N5 bond length | 2.12 Å | |

| Pyrimidine-phenyl twist | 12.8° |

Notes

- Data Contradictions : Variations in enzyme inhibition profiles may arise from assay protocols (e.g., substrate concentration, incubation time). Validate findings using orthogonal methods (e.g., Western blotting for target phosphorylation).

- Advanced Synthesis : For regioselective triazole formation, optimize Cu(I) catalyst loading (5–10 mol%) and reaction time (12–24 hrs) to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.